Gadoxetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

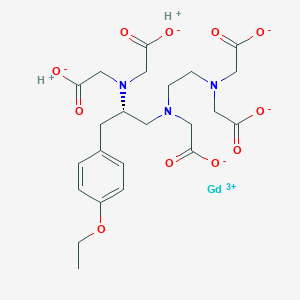

Gadoxetic acid is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of liver lesions. Its salt form, gadoxetate disodium, is marketed under the trade names Primovist in Europe and Eovist in the United States . This compound is particularly valuable in imaging liver lesions such as benign cysts, hemangiomas, and liver cancer due to its ability to increase T1 signal intensity .

準備方法

Synthetic Routes and Reaction Conditions: Gadoxetic acid is synthesized by chelating gadolinium ions with ethoxybenzyl diethylenetriamine pentaacetic acid (EOB-DTPA). The synthesis involves several steps, starting with the reaction of ethoxybenzylamine with diethylenetriamine pentaacetic acid (DTPA) to form the intermediate EOB-DTPA. This intermediate is then complexed with gadolinium oxide to produce this compound .

Industrial Production Methods: The industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization and filtration processes .

化学反応の分析

反応の種類: ガドクセチン酸は、主にカルボキシレート基とアミン基が複数存在するため、錯体化反応を起こします。 これらの基は、特にガドリニウムなどの金属イオンと安定な錯体を形成することができます .

一般的な試薬と条件: ガドクセチン酸の合成には、エトキシベンジルアミン、ジエチレントリアミン五酢酸、酸化ガドリニウムなどの試薬が使用されます。 反応は通常、安定な錯体の形成を促進するために、制御されたpH条件下で水溶液中で行われます .

主な生成物: これらの反応の主な生成物は、ガドクセチン酸自体であり、これはガドリニウムとエトキシベンジルジエチレントリアミン五酢酸の安定な錯体です。 この錯体は水に非常に溶けやすく、MRIの造影剤として使用できます .

4. 科学研究の応用

ガドクセチン酸は、科学研究、特に化学、生物学、医学、産業の分野で幅広い用途があります。

化学: 化学では、ガドクセチン酸は、さまざまなリガンドとのガドリニウムの錯体化挙動を研究するためのモデル化合物として使用されます。 また、改善された特性を持つ新しい造影剤の開発にも使用されています .

生物学: 生物学研究では、ガドクセチン酸は、肝細胞の取り込みと排泄のメカニズムを研究するために使用されます。 これは、肝臓の機能における輸送経路と有機アニオン輸送ポリペプチド(OATP)の役割を理解するのに役立ちます .

医学: ガドクセチン酸は、肝臓疾患の診断とモニタリングに広く使用されています。 これは、さまざまなタイプの肝臓病変を区別し、慢性肝疾患患者の肝臓機能を評価するのに特に役立ちます .

産業: 製薬業界では、ガドクセチン酸は、新しいMRI造影剤の開発と試験に使用されています。 また、造影剤の安全性と有効性を確保するための品質管理プロセスにも役割を果たしています .

科学的研究の応用

Gadoxetic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the complexation behavior of gadolinium with various ligands. It is also used in the development of new contrast agents with improved properties .

Biology: In biological research, this compound is used to study the uptake and excretion mechanisms of hepatocytes. It helps in understanding the transport pathways and the role of organic anion-transporting polypeptides (OATPs) in liver function .

Medicine: this compound is extensively used in medical imaging to diagnose and monitor liver diseases. It is particularly useful in distinguishing between different types of liver lesions and assessing liver function in patients with chronic liver diseases .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new MRI contrast agents. It also plays a role in quality control processes to ensure the safety and efficacy of contrast agents .

作用機序

ガドクセチン酸は、ガドリニウムイオンと安定な錯体を形成することでその効果を発揮します。この錯体は、肝細胞によって選択的に取り込まれ、胆汁中に排泄されます。 ガドクセチン酸の肝細胞への取り込みは、有機アニオン輸送ポリペプチド(OATP)によって仲介され、その排泄は、多剤耐性関連タンパク質(MRP)によって促進されます 。 この選択的な取り込みと排泄により、MRI中の正常な肝臓組織と病変とのコントラストが強化されます .

6. 類似の化合物との比較

ガドクセチン酸は、肝細胞特異的な取り込みと胆汁排泄のために、ガドリニウム系造影剤の中でユニークです。この特性は、肝臓画像化に特に役立ちます。 類似の化合物には、ガドベネートジメグルミンやガドペンテテートジメグルミンなどがあります。これらもガドリニウム系造影剤ですが、ガドクセチン酸のような肝細胞特異的な取り込みはありません .

類似の化合物:

- ガドベネートジメグルミン

- ガドペンテテートジメグルミン

- ガドテレートメグルミン

これらの化合物は、さまざまなMRIアプリケーションで使用されていますが、ガドクセチン酸と同じレベルの肝臓特異的な画像を提供しません .

類似化合物との比較

- Gadobenate dimeglumine

- Gadopentetate dimeglumine

- Gadoterate meglumine

These compounds are used in various MRI applications but do not provide the same level of liver-specific imaging as gadoxetic acid .

特性

分子式 |

C23H30GdN3O11 |

|---|---|

分子量 |

681.7 g/mol |

IUPAC名 |

2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |

InChIキー |

PCZHWPSNPWAQNF-LMOVPXPDSA-K |

SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

異性体SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

正規SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

同義語 |

disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。